4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from simpler starting materials. This includes the specific reactions, reagents, and conditions used, as well as any purification or isolation techniques.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It also includes its chemical properties, such as its acidity or basicity, its redox potential, and its spectral properties.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken when handling the compound and the procedures to follow in case of an accident.
Future Directions
This could involve potential applications of the compound that have not yet been fully explored, or new synthetic routes that could be more efficient or environmentally friendly.
properties
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-(4-methylphenyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8-3-5-9(6-4-8)17-12(18)11(13)10(7-15-17)16(2)14/h3-7H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWNUIKKPHPLGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N(C)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379266 | |
Record name | 4-Chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
41933-01-1 | |
Record name | 4-Chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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